molecular formula C16H14Br2N4O2 B026879 Ceratamine B CAS No. 634151-16-9

Ceratamine B

Cat. No. B026879
M. Wt: 454.12 g/mol
InChI Key: KRAXBUZDPZIHER-UHFFFAOYSA-N
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Patent
US08183365B2

Procedure details

Sodium bis(trimethylsilyl)amide (1 M in THF, 24 μL, 0.0240 mmol) was added dropwise to a solution of ceratamine B from Example 12 (formula (IIIB); R1=methyl) (12.1 mg, 0.0266 mmol) in DMF:THF (1:1, 0.27 mL) at 0° C. The reaction mixture was cooled to −78° C. and iodomethane (2.1 μL, 0.0346 mmol) was added dropwise followed by warming to −10° C. The reaction was quenched by the addition H2O (2 mL), and was extracted with EtOAc (6×5 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to afford crude ceratamine A (formula (IIIA); R1=methyl). Purification by flash chromatography (C-18 reverse-phase silica, 70% MeOH:H2O) yielded pure ceratamine A (formula (IIIA); R1=methyl) (5.4 mg, 0.0116 mmol, 43%) as a yellow solid. The major tautomer was characterized: 1H NMR (400 MHz, DMSO) δ 8.68 (m, NH), 7.74 (d, J=9.9 Hz, 1H), 7.66 (s, 2H), 6.42 (d, J=9.9 Hz, 1H), 4.23 (s, 2H), 3.72 (s, 3H), 3.55 (s, 3H), 3.07 (d, J=4.9 Hz, 3H); 13C NMR (100 MHz, DMSO) δ 175.6, 169.7, 164.1, 160.5, 151.4, 142.9, 140.2, 133.1, 121.3, 116.6, 100.4, 60.3, 43.7, 35.0, 29.2; HRMS (ESI) m/z calcd for C17H17Br2N4O2: 466.9713. found: 466.9701. These data from synthetic ceratamine A are consistent with data reported for natural products.
Quantity
24 μL
Type
reactant
Reaction Step One
Quantity
12.1 mg
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
2.1 μL
Type
reactant
Reaction Step Two
Name
ceratamine A
Yield
43%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:11][NH:12][C:13]1[NH:23][C:22]2[C:15](=[C:16]([CH2:24][C:25]3[CH:30]=[C:29]([Br:31])[C:28]([O:32][CH3:33])=[C:27]([Br:34])[CH:26]=3)[C:17]([N:19]=[CH:20][CH:21]=2)=[O:18])[N:14]=1.I[CH3:36]>CN(C=O)C.C1COCC1>[CH3:11][NH:12][C:13]1[N:23]=[C:22]2[C:15](=[C:16]([CH2:24][C:25]3[CH:26]=[C:27]([Br:34])[C:28]([O:32][CH3:33])=[C:29]([Br:31])[CH:30]=3)[C:17]([N:19]([CH3:36])[CH:20]=[CH:21]2)=[O:18])[N:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
24 μL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
12.1 mg
Type
reactant
Smiles
CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br
Name
DMF THF
Quantity
0.27 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Step Two
Name
Quantity
2.1 μL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming to −10° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition H2O (2 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (6×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude ceratamine A (formula (IIIA); R1=methyl)
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (C-18 reverse-phase silica, 70% MeOH:H2O)

Outcomes

Product
Name
ceratamine A
Type
product
Smiles
CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC=3C=C(C(=C(C3)Br)OC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0116 mmol
AMOUNT: MASS 5.4 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.